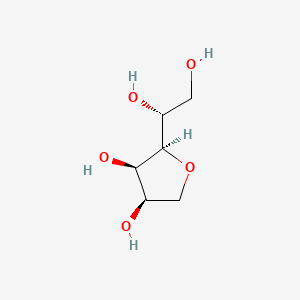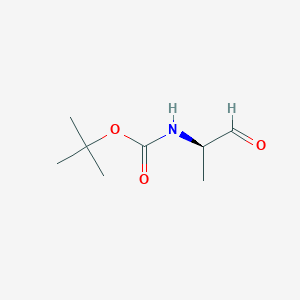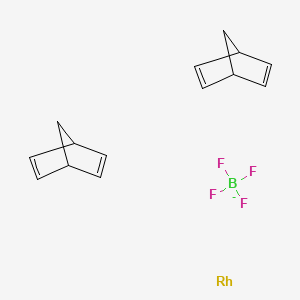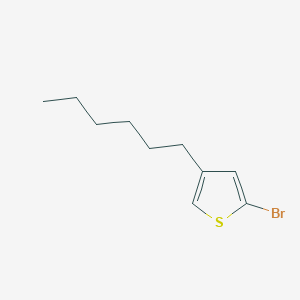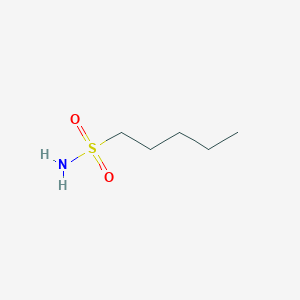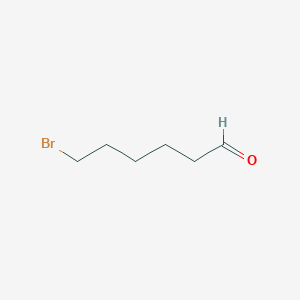![molecular formula C33H51O3PSi2 B1279126 Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane CAS No. 81522-68-1](/img/structure/B1279126.png)
Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane
Vue d'ensemble
Description
The compound "Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane" is a complex organosilicon molecule. It is not directly mentioned in the provided papers, but its structure suggests it is a silicon-based compound with multiple bulky tert-butyl groups and a diphenylphosphoryl moiety. This type of molecule may be involved in research areas focusing on steric hindrance effects, silicon chemistry, and potentially as ligands in transition metal complexes.
Synthesis Analysis
The synthesis of sterically congested molecules, similar to the compound , often involves the use of bulky protecting groups like tert-butyl or the introduction of silicon-based moieties to influence reactivity and stability. For instance, the synthesis of sterically congested cycloalkenes is described, where oxidation and thermal isomerization steps are used to create complex structures . Similarly, the generation of di-tert-butylsilylene and its reactions with diynes to produce various silane derivatives is discussed . These methods could potentially be adapted for the synthesis of the compound , considering its tert-butyl and silyl groups.
Molecular Structure Analysis
The molecular structure of compounds with multiple tert-butyl groups and silicon atoms is often characterized by significant steric hindrance, which can influence the geometry and reactivity of the molecule. X-ray crystallography is a common technique used to determine the structures of such molecules . The presence of a diphenylphosphoryl group in the compound would likely contribute to its electronic properties and could affect its bonding interactions with other molecules.
Chemical Reactions Analysis
Compounds with tert-butyl and silyl groups can participate in a variety of chemical reactions. For example, silylene can undergo cycloadditions, insertions, and rearrangements with diynes . Additionally, the presence of a diphenylphosphoryl group could enable the compound to engage in reactions typical of organophosphorus compounds, such as nucleophilic addition reactions . The steric hindrance provided by the tert-butyl groups could also influence the selectivity and outcome of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be significantly affected by the bulky tert-butyl groups and the silicon-containing moieties. These groups can increase the molecule's resistance to oxidation and thermal degradation . The diphenylphosphoryl group could impart unique electronic properties, potentially affecting the compound's reactivity and interactions with other molecules. The compound's solubility, melting point, and boiling point would also be influenced by the presence of these bulky groups.
Applications De Recherche Scientifique
Reactions and Synthesis
Barbier-Type Reactions
A study by Valiullina et al. (2018) discusses the use of zinc in Barbier-type reactions involving similar tert-butyl(dimethyl)silyl compounds. These reactions led to expected substitution products, showcasing the utility of this compound in complex organic synthesis processes (Valiullina et al., 2018).
Silylation Processes
In another study by Seela et al. (1983), the silylation of Tubercidin using tert-butyl(chloro)dimethylsilane is explored. This process led to the formation of tri-O-silyl derivatives, indicating the role of tert-butyl(dimethyl)silyl compounds in protecting group chemistry (Seela, Hißmann, & Ott, 1983).
Formation of Carbasugars
Herrera et al. (2003) describe the reaction of a similar compound with carbon disulfide and methyl iodide, leading to the formation of pyrazoloanellated carbasugars. This study highlights the compound's potential in generating novel cyclic structures (Herrera et al., 2003).
Catalysis and Organometallic Chemistry
- Alkene Transfer Reactions: Research by Wipf and Xu (2003) discusses the use of tert-butyl(but-3-ynyloxy)diphenylsilane, a related compound, in alkene transfer reactions from zirconium to zinc, leading to the formation of allylic alcohols. This indicates its potential in catalytic processes (Wipf & Xu, 2003).
Safety And Hazards
Again, the safety and hazards would depend on the specific compound. However, as with all chemicals, appropriate safety measures should be taken when handling it.
Orientations Futures
The use of silyl protecting groups like TBDMS will likely continue to be an important strategy in organic synthesis. Future research may focus on developing new methods to introduce and remove these groups, as well as exploring their use in the synthesis of complex natural products and pharmaceuticals3.
Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of your compound. For a comprehensive analysis, more detailed information or experimental data would be needed.
Propriétés
IUPAC Name |
tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51O3PSi2/c1-26-27(22-23-37(34,29-18-14-12-15-19-29)30-20-16-13-17-21-30)24-28(35-38(8,9)32(2,3)4)25-31(26)36-39(10,11)33(5,6)7/h12-22,28,31H,1,23-25H2,2-11H3/b27-22-/t28-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDUHVRJJAFRAU-YZNNVMRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C(=C)/C(=C\CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C1)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51O3PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456023 | |
| Record name | {(2Z)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethyl}(oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane | |
CAS RN |
81522-68-1 | |
| Record name | {(2Z)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethyl}(oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



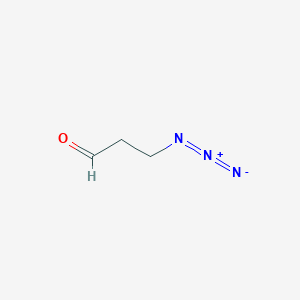
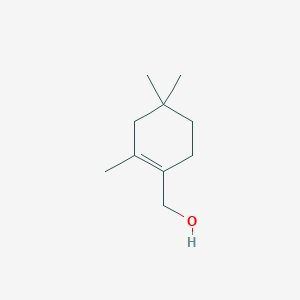
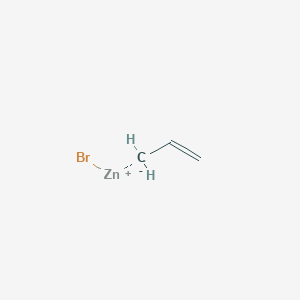
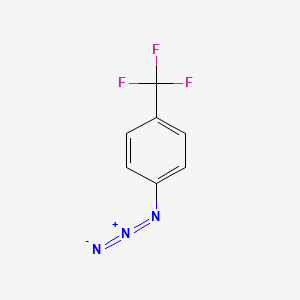
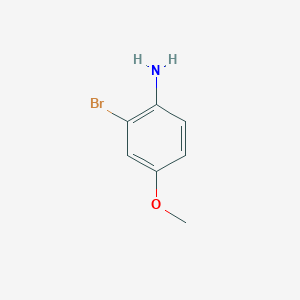
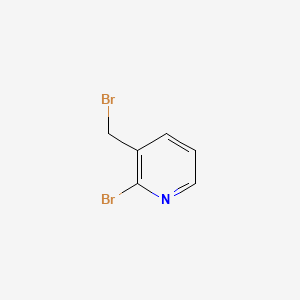
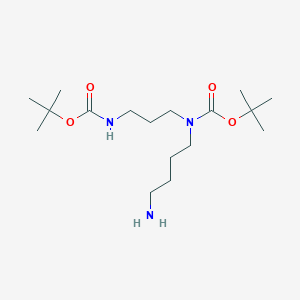
![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)
